molecular formula C12H12FN3O2 B5630872 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione

6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B5630872
M. Wt: 249.24 g/mol
InChI Key: WVTNPJAZSIMWJI-UHFFFAOYSA-N
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Description

6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is a fluorinated pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 3-fluoroaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method includes:

    Nucleophilic Substitution: The reaction of 3-fluoroaniline with a halogenated pyrimidine derivative in the presence of a base.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.

    Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoroanilino)-6-bromoquinazoline: Another fluorinated compound with similar biological activity.

    2-(4-Chlorophenyl)-4-(3-fluoroanilino)quinazoline: A derivative with enhanced cytotoxicity against cancer cells.

Uniqueness

6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-4-8(13)6-9/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNPJAZSIMWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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